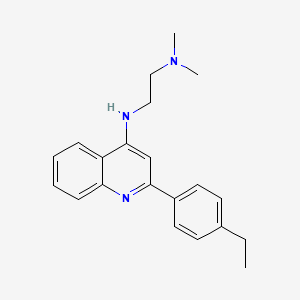

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine

Description

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine is a quinoline-based heterocyclic compound featuring a dimethylaminoethylamine side chain at the C4 position and a 4-ethylphenyl substituent at the C2 position of the quinoline core. Quinoline derivatives are widely studied for their ability to interact with biological targets, such as DNA topoisomerases or kinase enzymes, due to their planar aromatic systems and hydrogen-bonding capabilities .

Properties

CAS No. |

853330-96-8 |

|---|---|

Molecular Formula |

C21H25N3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C21H25N3/c1-4-16-9-11-17(12-10-16)20-15-21(22-13-14-24(2)3)18-7-5-6-8-19(18)23-20/h5-12,15H,4,13-14H2,1-3H3,(H,22,23) |

InChI Key |

KVRWUEUGOHWJDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the cyclocondensation of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . This method allows for the formation of the quinoline ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially hydrogenated quinoline derivatives .

Scientific Research Applications

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a detailed comparison with key analogs:

Core Heterocycle and Substituent Variations

Key Observations :

- Dimethylaminoethylamine at C4 is a common motif in bioactive quinolines, facilitating hydrogen bonding with biological targets. Diethyl analogs (e.g., Ro 41-3118) show altered pharmacokinetics due to increased steric bulk .

- Quinazoline cores (4a) exhibit distinct electronic properties compared to quinolines, influencing binding affinity .

Critical Analysis of Divergent Evidence

- Substituent Effects: indicates that diethylaminoethyl chains (Ro 41-3118) prolong metabolic half-life but reduce target affinity compared to dimethyl analogs. This contrasts with , where dimethyl groups in compound 22 maintain potency, suggesting a balance between lipophilicity and steric effects .

Biological Activity

N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine, a synthetic compound with a complex structure featuring a quinoline core and ethylphenyl substituent, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H26ClN3

- Molecular Weight : 355.9 g/mol

- CAS Number : 853349-65-2

- IUPAC Name : this compound hydrochloride

The biological activity of this compound primarily arises from its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or repair, leading to reduced cell proliferation.

- Signaling Pathways : It could interfere with critical signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.03 | |

| HeLa (cervical cancer) | Moderate | |

| A549 (lung cancer) | Moderate |

The compound's mechanism may involve the induction of apoptosis and inhibition of tumor cell migration.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

- Synthesis and Evaluation : A study synthesized derivatives of quinoline-based compounds and evaluated their anticancer activities against multiple cell lines, demonstrating significant antiproliferative effects .

- Molecular Docking Studies : Research involving molecular docking has predicted the binding affinities of this compound to various protein targets associated with cancer progression .

- In Vivo Studies : Further investigations are required to assess the in vivo efficacy and safety profile of this compound in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.